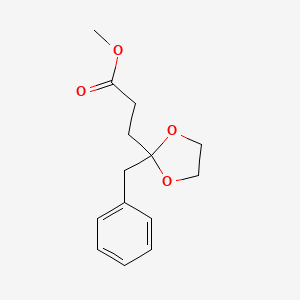

Methyl 2-benzyl-1,3-dioxolane-2-propionate

Description

Structural Context and Significance within Contemporary Organic Chemistry

The core of Methyl 2-benzyl-1,3-dioxolane-2-propionate is the 1,3-dioxolane (B20135) ring, a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. nih.gov This moiety is a cyclic acetal (B89532), which is widely recognized in organic chemistry as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.orgjove.comchemistrysteps.com The formation of the 1,3-dioxolane is a reversible process, making it an effective tool for temporarily masking the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. chemistrysteps.com

The presence of both a benzyl (B1604629) group and a methyl propionate (B1217596) chain at the C2 position of the dioxolane ring makes this compound a functionally rich molecule. The ester group can undergo various transformations, such as hydrolysis or transesterification, while the benzyl group can be involved in reactions typical of aromatic compounds. The stability of the dioxolane ring under neutral to strongly basic conditions allows for selective reactions on the ester or benzyl moieties. libretexts.org

Historical Perspective of 1,3-Dioxolanes and Related Ester Systems in Chemical Synthesis

The use of 1,3-dioxolanes as protecting groups for carbonyls has been a standard transformation in organic synthesis for many decades. researchgate.net Their stability in basic, reductive, and oxidative conditions makes them highly valuable in multistep syntheses. researchgate.net Historically, the formation of these cyclic acetals has been achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.orgjove.com

Esterification, the process of forming an ester, is another cornerstone of organic chemistry. The classic Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, has been a fundamental method for over a century. rug.nl Over the years, numerous advancements have been made in esterification catalysis to improve efficiency and compatibility with various functional groups, including the use of Lewis acids and solid acid catalysts. rug.nlcsic.es The synthesis of complex molecules like this compound relies on the principles established through this long history of research in both protecting group chemistry and ester synthesis.

Current Research Landscape and Definable Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be limited, with most available information pertaining to its synthesis and the general properties of related compounds. A primary synthetic route involves the acid-catalyzed cyclocondensation between 1,2-ethanediol (B42446) (ethylene glycol) and a carbonyl precursor, typically methyl 4-oxo-5-phenylpentanoate. evitachem.com Various catalysts can be employed to facilitate this reaction, with differing efficiencies and conditions.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| p-TsOH | 110 (reflux) | 6-8 | 65-75 | Low cost, high availability |

| ZrCl₄ | 25-50 | 2-3 | 78-85 | Chemoselectivity |

| Ce(OTf)₃ | 25 | 2-4 | 80-88 | Tolerance for acid-sensitive groups |

| Sc(OTf)₃ | 60 | 1-2 | 82-87 | Water tolerance |

The primary knowledge gaps for this compound include:

Detailed Physicochemical and Spectroscopic Data: Comprehensive experimental data on properties such as melting point, boiling point, density, refractive index, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) are not widely published.

Reactivity and Mechanistic Studies: In-depth studies on the reactivity of the ester and benzyl groups in the context of the dioxolane ring, as well as mechanistic investigations of its formation and decomposition, are lacking.

Applications in Organic Synthesis: While its structure suggests potential as a synthetic intermediate, there are no specific examples in the available literature of its use in the synthesis of more complex molecules.

Biological Activity: There is a clear absence of research into the potential biological or pharmacological activities of this compound.

Structure

3D Structure

Properties

CAS No. |

68084-00-4 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |

InChI |

InChI=1S/C14H18O4/c1-16-13(15)7-8-14(17-9-10-18-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI Key |

BQGGHVZNRMUBRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of Methyl 2-benzyl-1,3-dioxolane-2-propionate is a multi-step process that involves the formation of the propionate (B1217596) ester, the construction of the dioxolane ring, and the introduction of the benzyl (B1604629) group. The order of these steps can be varied to optimize yield and purity.

Esterification Pathways for Propionate Moiety Installation

The methyl propionate moiety is typically introduced early in the synthetic sequence. The common precursor is methyl 4-oxo-5-phenylpentanoate. This starting material already contains the required methyl ester and the carbon backbone for the benzyl group and the propionate chain. The synthesis of this precursor can be achieved through various organic reactions, including Friedel-Crafts acylation or Grignard reactions followed by oxidation.

Once the keto acid, 4-oxo-5-phenylpentanoic acid, is obtained, standard esterification procedures can be employed. The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a widely used method. The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

Alternatively, milder esterification methods can be utilized to avoid potential side reactions. These include the use of diazomethane, which provides a quantitative yield but requires careful handling due to its toxicity and explosive nature, or the use of alkylating agents like methyl iodide in the presence of a base.

Dioxolane Ring Formation Strategies via Acetalization and Ketalization

The formation of the 1,3-dioxolane (B20135) ring is a crucial step in the synthesis, achieved through the ketalization of the carbonyl group of methyl 4-oxo-5-phenylpentanoate with ethylene (B1197577) glycol. evitachem.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon.

The most common method for the formation of the dioxolane ring is the acid-catalyzed condensation of methyl 4-oxo-5-phenylpentanoate with ethylene glycol. evitachem.com This reaction is an equilibrium process, and to drive it towards the formation of the ketal, the water produced during the reaction must be removed. This is typically achieved by using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609).

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to the formation of an oxocarbenium ion. Finally, an intramolecular cyclization occurs through the attack of the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation to yield the 1,3-dioxolane ring and regenerate the acid catalyst.

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins. evitachem.com

To overcome some of the limitations of strong Brønsted acids, such as potential side reactions and harsh reaction conditions, various alternative catalytic systems have been developed. Lewis acids have emerged as effective catalysts for ketalization, often offering higher yields and milder reaction conditions.

Zirconium(IV) chloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) are notable examples of Lewis acid catalysts that can promote the formation of the dioxolane ring with high efficiency. evitachem.com These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by ethylene glycol.

Below is a table comparing the performance of different catalysts in the dioxolane cyclization reaction:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |

| p-TsOH | 110 (reflux) | 6-8 | 65-75 | Low cost, high availability |

| ZrCl₄ | 25-50 | 2-3 | 78-85 | High chemoselectivity |

| Ce(OTf)₃ | 25 | 2-4 | 80-88 | Tolerance for acid-sensitive groups |

This data is based on the synthesis of related dioxolane structures and serves as a general comparison. evitachem.com

Strategic Introduction of the Benzyl Substituent: Acetalization or Post-Dioxolane Formation Approaches

The introduction of the benzyl group can be strategically positioned either before or after the formation of the dioxolane ring.

In the more common approach, the synthesis starts with a precursor that already contains the benzyl moiety, such as methyl 4-oxo-5-phenylpentanoate. In this case, the benzyl group is introduced prior to the ketalization step. This is often advantageous as it simplifies the final steps of the synthesis.

Alternatively, a post-dioxolane formation approach can be employed. This involves the synthesis of a dioxolane intermediate without the benzyl group, followed by its introduction in a later step. For instance, a precursor like methyl 2-methyl-1,3-dioxolane-2-propionate can be synthesized and then subjected to benzylation. This can be achieved by deprotonation of the α-carbon to the ester group using a strong base like lithium diisopropylamide (LDA), followed by quenching with benzyl bromide. Another late-stage benzylation strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with benzylboronic acids. evitachem.com

Novel and Emerging Synthetic Approaches for Enhanced Efficiency and Selectivity

Research into the synthesis of substituted dioxolanes is continuously evolving, with a focus on improving efficiency, selectivity, and sustainability. While not yet widely reported specifically for this compound, several novel approaches show promise for its synthesis.

One emerging area is the use of enzymatic catalysis. Lipases, for example, can be used for the transesterification step under mild conditions, offering an environmentally friendly alternative to traditional chemical methods. vulcanchem.com Chemoenzymatic cascades, where an enzymatic reaction is followed by a chemical catalysis step in a one-pot fashion, are also being explored for the synthesis of various dioxolanes. d-nb.info

Another innovative approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. This method utilizes the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether to construct the dioxolane ring with high stereocontrol. nih.gov

Furthermore, the development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, is a key area of research. These methods can significantly reduce reaction time, solvent usage, and purification steps, leading to a more efficient and sustainable process. For instance, one-pot procedures for the synthesis of γ-keto esters, which are precursors to the target molecule, have been reported. researchgate.netorganic-chemistry.org

These novel approaches, while still under development, hold the potential to provide more efficient, selective, and environmentally benign routes to this compound and other structurally related compounds.

Green Chemistry Principles and Sustainable Synthesis Protocols (e.g., Solvent-Free Conditions, Heterogeneous Catalysis)

The synthesis of this compound and related dioxolanes is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. Key strategies include the use of environmentally benign solvents, heterogeneous catalysts, enzymatic methods, and solvent-free reaction conditions.

Heterogeneous catalysis offers another green alternative by replacing traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TsOH). Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are advantageous as they are easily separated from the reaction mixture, can be recycled, and often exhibit high catalytic activity. researchgate.net The use of such catalysts minimizes corrosive waste streams associated with homogeneous acids.

Enzymatic methods, particularly lipase-catalyzed transesterification, present an eco-friendly route for the synthesis of analogous esters. vulcanchem.com These biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. Furthermore, chemoenzymatic cascades, which combine the high selectivity of enzymes with the efficiency of chemical catalysts, are being explored for the production of dioxolanes from renewable starting materials in organic solvents, eliminating complex solvent-exchange steps. rwth-aachen.de

Solvent-free, or "neat," reaction conditions represent an ideal green chemistry approach by eliminating the solvent entirely. For the synthesis of related esters like benzyl propionate, protocols using catalysts such as tris(pentafluorophenyl)borane (B72294) under solvent-free conditions at room temperature have proven effective, achieving high yields in very short reaction times. chemicalbook.com This approach maximizes atom economy and significantly reduces solvent waste.

Optimization of Reaction Parameters and Isolation Techniques

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters and the implementation of effective isolation and purification protocols. Key variables include the choice of catalyst, reaction temperature, time, and the molar ratio of reactants.

Yield Optimization and Purity Enhancement Strategies

The selection of a catalyst is critical for maximizing yield and minimizing reaction time. The core synthesis, a cyclocondensation between 1,2-ethanediol (B42446) and a carbonyl precursor like methyl 4-oxo-5-phenylpentanoate, can be catalyzed by various Brønsted or Lewis acids. evitachem.com While traditional catalysts like p-toluenesulfonic acid (p-TsOH) in refluxing toluene provide moderate yields (65-75%), modern Lewis acids offer significant improvements. evitachem.com Catalysts such as Zirconium tetrachloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate [Ce(OTf)₃] can operate under milder conditions (25-50°C), leading to higher yields (>80%) and enhanced chemoselectivity, particularly for substrates sensitive to acid. evitachem.com

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |

| p-TsOH | 110 (reflux) | 6-8 | 65-75 | Low cost, high availability |

| ZrCl₄ | 25-50 | 2-3 | 78-85 | High chemoselectivity |

| Ce(OTf)₃ | 25 | 2-4 | 80-88 | Tolerance for acid-sensitive groups |

| Sc(OTf)₃ | 60 | 1-2 | 82-87 | Water tolerance |

This table presents a comparison of catalytic performance in the cyclization reaction to form the dioxolane ring, based on reported data. evitachem.com

Purity enhancement is closely linked to reaction selectivity. Using water as a solvent has been shown to improve the selectivity of the reaction, which in turn simplifies purification. google.com This approach allows for the use of reactant molar ratios closer to stoichiometric amounts (e.g., 1.1:1 to 1.2:1), reducing the presence of unreacted starting materials in the crude product. google.com Systematic optimization methodologies, such as Response Surface Methodology (RSM), can be employed to statistically analyze the effects of multiple parameters (e.g., catalyst loading, temperature, molar ratio) to identify the optimal conditions for maximizing conversion and yield. researchgate.net

Industrial Production Protocols and Scalability Studies

For the synthesis to be viable on an industrial scale, protocols must be cost-effective, safe, efficient, and environmentally sound. The transition from laboratory-scale synthesis to large-scale production requires addressing challenges related to cost of materials, process safety, and waste management.

A key development for the industrial production of related 2-methyl-2'-benzyl propionate derivatives is the adoption of water as the reaction solvent. google.com This strategy offers multiple advantages for scalability:

Cost and Availability: Water is significantly cheaper and more readily available than the organic solvents typically used, such as toluene. google.com

Safety: Water is non-flammable and non-toxic, leading to a safer manufacturing process.

Efficiency and Simplification: The use of water as a solvent can improve reaction selectivity, allowing for a reduction in the excess of reactants needed. This not only lowers material costs but also simplifies the downstream purification process, reducing the time and resources required for isolation. google.com

These factors combine to create a more economical and sustainable industrial process, which is a critical consideration for the commercial-scale production of fine chemicals. google.com

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. Through the analysis of chemical shifts, spin-spin coupling, and various two-dimensional correlation experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

The ¹H NMR spectrum of Methyl 2-benzyl-1,3-dioxolane-2-propionate would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton. For instance, the aromatic protons of the benzyl (B1604629) group would typically resonate in the downfield region (around 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. The methylene (B1212753) protons of the benzyl group and the dioxolane ring would appear at characteristic chemical shifts, and their multiplicity would provide information about neighboring protons through spin-spin coupling. The methyl ester protons would be expected to appear as a sharp singlet.

A detailed analysis of the spin-spin coupling constants (J) would reveal the connectivity between adjacent protons. For example, the coupling patterns of the dioxolane ring protons could help determine their relative stereochemistry.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | |

| Benzyl (CH₂) | ~ 2.90 | Singlet | |

| Dioxolane (OCH₂CH₂O) | ~ 3.80 - 4.10 | Multiplet | |

| Propionate (B1217596) (CH₂) | ~ 2.60 | Singlet | |

| Methyl Ester (OCH₃) | ~ 3.65 | Singlet |

Note: The table above presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², carbonyl). The quaternary carbon of the dioxolane ring, the carbonyl carbon of the ester, and the aromatic carbons would have characteristic chemical shifts that are crucial for structural confirmation.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 172.0 |

| Aromatic (C₆H₅) | ~ 127.0 - 136.0 |

| Dioxolane (C) | ~ 109.0 |

| Dioxolane (OCH₂CH₂O) | ~ 65.0 |

| Benzyl (CH₂) | ~ 42.0 |

| Propionate (CH₂) | ~ 38.0 |

| Methyl Ester (OCH₃) | ~ 52.0 |

Note: The table above presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. For instance, it would confirm the connectivity of protons within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for assigning quaternary carbons. For example, an HMBC correlation between the benzyl methylene protons and the quaternary dioxolane carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₁₈O₄), the exact mass of the molecular ion ([M]⁺) would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 251.1283 |

| [M+Na]⁺ | 273.1103 |

Note: The table provides calculated exact masses for common adducts.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key functional groups and their connectivity.

For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl ester group, cleavage of the dioxolane ring, and fragmentation of the benzyl group. The analysis of these fragmentation pathways provides valuable confirmation of the proposed structure.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 191 | [M - COOCH₃]⁺ | CH₃O₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇O₄ |

| 87 | [C₄H₇O₂]⁺ | C₁₀H₁₁O₂ |

Note: This table presents plausible fragment ions based on the structure of the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and offering insights into the molecular environment.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the distinct vibrational modes of its constituent functional groups: the ester, the benzyl group, and the 1,3-dioxolane (B20135) ring. The specific frequencies of these vibrations are indicative of the bond strengths and the masses of the connected atoms.

The most prominent vibrational bands for functional group confirmation are:

Ester Group (Methyl Propionate Moiety): The presence of the ester is most definitively confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the 1735-1750 cm⁻¹ region in infrared spectra. Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, which typically appear in the 1000-1300 cm⁻¹ range.

Benzyl Group: The aromatic nature of the benzyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (often strong in IR) in the 690-900 cm⁻¹ range can indicate the substitution pattern of the benzene ring.

1,3-Dioxolane Ring: This heterocyclic acetal (B89532) system is characterized by strong C-O-C stretching vibrations. nih.gov A series of complex, strong bands typically found between 1000 and 1200 cm⁻¹ are indicative of the coupled symmetric and asymmetric C-O-C stretches of the five-membered ring. nih.govkaust.edu.sa CH₂ stretching and bending modes from the ring also contribute to the aliphatic region of the spectrum (2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively).

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak (variable) |

| Ester (C-O) | Stretching | 1000 - 1300 | Strong |

| Dioxolane (C-O-C) | Asymmetric & Symmetric Stretching | 1000 - 1200 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | Strong |

While IR and Raman spectroscopy are primarily used for functional group identification, subtle variations in peak positions, shapes, and intensities can provide information about the molecule's conformational isomers and intermolecular interactions. For a flexible molecule like this compound, rotation is possible around the single bonds connecting the benzyl group to the dioxolane ring and the propionate side chain to the ring.

Different spatial arrangements (conformers) can lead to slightly different vibrational frequencies for the involved bonds due to changes in steric hindrance and electronic effects. Low-temperature spectroscopic studies could potentially "freeze out" specific conformers, leading to the appearance of new bands or the splitting of existing ones.

Furthermore, changes in the molecular environment, such as solvent polarity or concentration, can influence intermolecular interactions (e.g., dipole-dipole interactions). These interactions can perturb the vibrational modes, leading to observable shifts in the spectra. For instance, a shift in the C=O stretching frequency could indicate hydrogen bonding or other associative effects, although such interactions are not expected to be dominant for this non-protic molecule.

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. The following sections describe the type of information that would be obtained from such an analysis were it to be performed.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound were grown, this technique would provide atomic-resolution data, including:

Bond Lengths: The precise distances between all bonded atoms (e.g., C=O, C-O, C-C, C-H) would be determined with high accuracy (typically to within a few thousandths of an Ångstrom).

Bond Angles: The angles between adjacent bonds would be accurately measured, revealing the geometry around each atom (e.g., the sp³-hybridized carbons of the dioxolane ring and the sp²-hybridized carbons of the ester and benzyl groups).

Torsion Angles: These angles would define the conformation of the molecule by describing the rotational orientation around single bonds. This would definitively establish the preferred solid-state spatial relationship between the benzyl group, the dioxolane ring, and the methyl propionate side chain. For instance, the puckering of the 1,3-dioxolane ring, which typically adopts an "envelope" or "twist" conformation, would be precisely characterized. wikipedia.org

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This analysis provides critical insights into the non-covalent forces that govern the solid-state properties of the compound. For this compound, this would involve:

Crystal Packing: The analysis would show the repeating pattern of molecules in the unit cell, illustrating how they pack together to maximize space-filling and stabilize the crystal through intermolecular forces.

Intermolecular Interactions: The distances and geometries between neighboring molecules would be examined to identify significant intermolecular contacts. While the molecule lacks strong hydrogen bond donors, the analysis would likely reveal the importance of weaker forces such as van der Waals interactions and potential C-H···O or C-H···π interactions in dictating the crystal packing arrangement. The relative orientation of the benzyl rings from adjacent molecules could indicate the presence of π-π stacking.

Mechanistic Investigations and Reactivity Studies of Methyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Hydrolytic Stability and Detailed Mechanism of Dioxolane Ring Opening

The 1,3-dioxolane (B20135) ring, a cyclic ketal, is the most chemically sensitive portion of the molecule under specific pH conditions. Its stability is highly dependent on the presence of acid or base catalysts.

Under acidic aqueous conditions, the dioxolane ring of Methyl 2-benzyl-1,3-dioxolane-2-propionate is susceptible to hydrolysis. The reaction proceeds through a well-established mechanism for acetal (B89532) and ketal cleavage, which involves the formation of a resonance-stabilized carbocation intermediate.

The mechanism consists of several key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by a hydronium ion (H₃O⁺), converting the hydroxyl group into a good leaving group (water).

Ring Opening: The C-O bond cleaves, leading to the opening of the five-membered ring and the formation of a tertiary oxocarbenium ion. This cation is stabilized by resonance, with the positive charge shared by the carbon atom and the remaining ring oxygen.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a hemiacetal intermediate.

Final Hydrolysis: The hemiacetal is further protonated and hydrolyzes to yield the final products: the parent ketone (benzyl methyl ketone), ethylene (B1197577) glycol, and regenerating the acid catalyst.

The rate of this hydrolysis is significantly influenced by the pH of the medium and the structure of the dioxolane. Ketals are generally more reactive than acetals under acidic conditions. The stability of the carbocation formed in the rate-determining step is a crucial factor; tertiary carbocations, such as the one formed from the title compound, are relatively stable, facilitating the hydrolysis process.

| Dioxolane Type | Substituents at C2 | Relative Rate of Hydrolysis | Half-life (t₁/₂) |

|---|---|---|---|

| Ketal | -CH₃, -CH₃ (from Acetone) | Fast | ~3.5 min |

| Ketal | -CH₂CH₂CH₂CH₂- (from Cyclopentanone) | Moderate | ~7 min |

| Ketal | -CH₂CH₂CH₂CH₂CH₂- (from Cyclohexanone) | Slow | ~25 min |

| Acetal | -H, -C₆H₅ (from Benzaldehyde) | Very Slow | ~25,500 min (~425 h) |

Data is illustrative, based on published relative rate studies of various ketal and acetal structures to demonstrate general reactivity trends.

In stark contrast to their lability in acid, dioxolanes are robustly stable under neutral and basic conditions. The cyclic ketal structure of this compound is not susceptible to cleavage by hydroxide (B78521) ions or other bases. This stability is because there is no low-energy pathway for a nucleophile like OH⁻ to attack the electron-rich oxygen atoms or the sterically hindered carbon atom of the ketal. Furthermore, the alkoxide leaving groups that would be generated are strong bases, making them poor leaving groups and thus disfavoring any potential nucleophilic substitution pathway.

Transacetalization , the process of exchanging the diol component of a ketal, is also an acid-catalyzed reaction. It proceeds through the same oxocarbenium ion intermediate as hydrolysis. Consequently, this reaction does not occur under basic conditions. The inertness of the dioxolane ring to basic reagents is a key feature that allows for selective chemical modifications at other sites within the molecule.

Transesterification Reactions and Propionate (B1217596) Group Transformations

The methyl propionate moiety offers a different set of reaction possibilities, centered on the reactivity of the ester functional group.

The ester group can undergo transesterification , a nucleophilic acyl substitution reaction, in the presence of an alcohol under either acidic or basic catalysis.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed ester hydrolysis. The carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated, yielding the new ester. This reaction is an equilibrium process.

Base-Catalyzed Transesterification: This is often a more efficient method. A strong base, such as an alkoxide (RO⁻), directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) to form the new ester. The reaction is driven to completion if the attacking alcohol is used in large excess or if the resulting methanol is removed.

The differing stability of the dioxolane and ester functionalities under various pH conditions allows for highly chemoselective transformations.

Selective Ester Transformation (Basic/Neutral Conditions): The ester group can be selectively modified without disturbing the dioxolane ring.

Saponification: Treatment with aqueous base (e.g., NaOH) will hydrolyze the methyl ester to a carboxylate salt.

Transesterification: Reaction with an alcohol in the presence of a base (e.g., NaOR) will convert the methyl ester to a different ester.

Reduction: Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol while leaving the base-stable dioxolane ring intact. researchgate.net

Selective Dioxolane Cleavage (Acidic Conditions): The dioxolane ring can be selectively hydrolyzed under carefully controlled mild acidic conditions. While esters can also hydrolyze in acid, the reaction is typically slower than ketal hydrolysis. By using dilute acid and controlling the reaction time and temperature, it is possible to deprotect the ketone functionality while minimizing the hydrolysis of the ester group.

| Reagent(s) | Conditions | Reactive Site | Product Functional Group |

|---|---|---|---|

| NaOH (aq), Heat | Basic | Ester | Carboxylate |

| R'OH, NaOR' (cat.) | Basic | Ester | New Ester (-COOR') |

| 1. LiAlH₄; 2. H₂O | Anhydrous, Basic Workup | Ester | Primary Alcohol (-CH₂OH) |

| H₃O⁺ (dilute), Mild Temp | Acidic | Dioxolane | Ketone |

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group consists of a phenyl ring attached to a methylene (B1212753) group, which in this molecule is part of the quaternary C2 carbon of the dioxolane ring system. Its reactivity can be considered at two locations: the aromatic ring and the benzylic carbon.

A crucial structural feature of this compound is that its benzylic carbon (the carbon atom attached to the phenyl ring) is quaternary. This means it has no attached hydrogen atoms. Many typical benzylic reactions, such as free-radical bromination with N-bromosuccinimide (NBS) or oxidation with strong agents like KMnO₄ or H₂CrO₄, require the presence of at least one benzylic hydrogen. masterorganicchemistry.comyoutube.comlibretexts.org Therefore, the benzylic position of this specific molecule is unreactive towards these common transformations.

However, the aromatic ring itself retains its characteristic reactivity. The alkyl substituent (the rest of the molecule) acts as a weak activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) . The ring can therefore undergo reactions such as:

Nitration: With a mixture of HNO₃ and H₂SO₄, nitro groups (-NO₂) can be introduced at the ortho and para positions.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogens can be substituted onto the ring, primarily at the ortho and para positions.

Friedel-Crafts Acylation/Alkylation: New acyl or alkyl groups can be added to the ring using an acyl/alkyl halide and a Lewis acid catalyst, again favoring ortho and para substitution.

Finally, while the C-C bond is strong, the entire benzyl group could potentially be cleaved under harsh hydrogenolysis conditions (e.g., high-pressure H₂ over a palladium catalyst), though this is more characteristic of benzyl ethers or esters and would likely require forcing conditions for a C-C bond.

Electrophilic Aromatic Substitution Reactions

The benzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent attached to the benzene (B151609) ring, a -CH2-C(dioxolane)-CH2COOCH3 group, is an alkyl-type substituent. Such groups are generally considered to be activating and ortho, para-directing. This directing effect is a consequence of the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. The alkyl group stabilizes the positive charge that develops at the ortho and para positions through an inductive effect.

Key electrophilic aromatic substitution reactions that the benzyl moiety is expected to undergo include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The reaction with this compound would be expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst, such as FeBr3 or AlCl3. The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. Friedel-Crafts acylation, for instance, is the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com The reaction proceeds via an electrophilic acylium ion. sigmaaldrich.com For this compound, acylation would be expected to occur at the ortho and para positions of the benzyl ring. The use of solid acid catalysts under solvent-free conditions has also been explored for these reactions on various aromatic compounds. chemijournal.com

The general mechanism for these reactions involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation of the carbon atom that formed the new bond restores the aromaticity of the ring.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | Methyl 2-(4-nitrobenzyl)-1,3-dioxolane-2-propionate and Methyl 2-(2-nitrobenzyl)-1,3-dioxolane-2-propionate |

| Bromination | Br2, FeBr3 | Methyl 2-(4-bromobenzyl)-1,3-dioxolane-2-propionate and Methyl 2-(2-bromobenzyl)-1,3-dioxolane-2-propionate |

| Friedel-Crafts Acylation (e.g., with Acetyl Chloride) | CH3COCl, AlCl3 | Methyl 2-(4-acetylbenzyl)-1,3-dioxolane-2-propionate and Methyl 2-(2-acetylbenzyl)-1,3-dioxolane-2-propionate |

Benzylic Position Functionalization (e.g., Oxidation, Reduction)

The methylene group directly attached to the benzene ring (the benzylic position) is particularly reactive due to the ability of the aromatic ring to stabilize radicals, carbocations, and carbanions formed at this position.

Oxidation:

The benzylic C-H bonds are susceptible to oxidation to form carbonyl compounds. researchgate.net A variety of oxidizing agents can be employed for this transformation. For instance, the oxidation of benzylic methylene groups to the corresponding carbonyls is a fundamental method for C-H functionalization. researchgate.net Recent advances have highlighted catalytic, electrochemical, and photochemical methods for the oxidation of alkylarenes. researchgate.netmdpi.com For this compound, oxidation of the benzylic position would lead to the formation of a ketone. The selective synthesis of benzylic alcohols from benzylic C-H bonds is more challenging due to the propensity for over-oxidation to the ketone. nih.gov However, methods using reagents like bis(methanesulfonyl) peroxide have shown promise in achieving selective monooxygenation to the alcohol. nih.gov

| Reaction | Reagents/Conditions | Expected Product |

|---|---|---|

| Benzylic Oxidation to Ketone | e.g., KMnO4, heat; or catalytic O2 with a suitable catalyst | Methyl 2-benzoyl-1,3-dioxolane-2-propionate |

| Selective Benzylic Oxidation to Alcohol | e.g., Bis(methanesulfonyl) peroxide | Methyl 2-(hydroxy(phenyl)methyl)-1,3-dioxolane-2-propionate |

Reduction:

While the benzylic position in the parent molecule is already in a reduced state (a methylene group), if it were to be functionalized to a higher oxidation state (e.g., a hydroxyl or carbonyl group), reduction back to the methylene group could be achieved. The reduction of benzylic alcohols to the corresponding alkanes can be accomplished using various methods, including catalytic hydrogenation or reaction with hydriodic acid. beilstein-journals.orgresearchgate.net

Reactions at the Dioxolane Acetal Carbon and Associated Rearrangements

The 1,3-dioxolane ring serves as a protecting group for a ketone, in this case, the ketone precursor to the propionate side chain. The stability and reactivity of this acetal are of significant interest.

The most common reaction of the dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound and the diol. For this compound, acidic hydrolysis would yield methyl 4-oxo-4-phenylbutanoate and ethylene glycol. The mechanism of acidic hydrolysis of a related compound, p-Methyl Benzyl-2-Theno Hydroxamic Acid, has been studied and found to proceed via an A-2 mechanism, involving a rapid protonation followed by a rate-determining nucleophilic attack of water. scielo.org.mx A similar mechanism can be expected for the hydrolysis of the dioxolane ring in the target molecule.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is an important consideration, particularly if chiral centers are introduced or if the starting material is chiral. The molecule itself is achiral as presented. However, reactions at the benzylic position or at the carbon alpha to the ester could potentially generate stereocenters.

The formation of the dioxolane ring itself can be stereoselective. For instance, the reaction of an alkene, a carboxylic acid, and a silyl (B83357) enol ether can lead to the stereoselective formation of substituted 1,3-dioxolanes via a 1,3-dioxolan-2-yl cation intermediate.

In reactions where a new stereocenter is formed, the facial selectivity of the attack on a prochiral center will determine the stereochemical outcome. For example, in the reduction of a potential benzylic ketone derivative, the approach of the reducing agent to the two faces of the carbonyl group could be influenced by the steric bulk of the adjacent dioxolane and propionate groups, potentially leading to diastereoselectivity. Similarly, if a chiral auxiliary were incorporated into the molecule, it could direct the stereochemical course of subsequent reactions. For instance, the use of chiral auxiliaries like 4(S)-Benzyl-1,3-thiazolidin-2-one has been shown to provide high levels of diastereoselectivity in aldol (B89426) reactions. While not directly applicable to the parent molecule, this highlights the potential for stereocontrol in derivatives of this compound.

Computational and Theoretical Chemistry Studies on Methyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 2-benzyl-1,3-dioxolane-2-propionate.

Geometry optimization is a key application of DFT, where the goal is to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This process provides information about bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, rotations around the bonds connecting the benzyl (B1604629) group, the propionate (B1217596) chain, and the dioxolane ring would be of particular interest. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (dioxolane) | 1.43 Å |

| C-C (benzyl) | 1.39 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | O-C-O (dioxolane) | 105.0° |

| C-C-C (propionate) | 112.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. The distribution of the HOMO and LUMO densities over the molecule can predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich benzyl ring, while the LUMO may be centered on the electron-withdrawing ester group.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

Note: These values are hypothetical and serve as examples of the data generated from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum or in a solvent. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world setting.

Reaction Mechanism Predictions via Transition State Analysis and Energy Profiles

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to construct a reaction energy profile that describes the energetic pathway of a reaction.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For reactions involving this compound, such as hydrolysis of the ester or dioxolane ring, computational methods could be used to predict the most likely reaction mechanisms and to identify the factors that influence the reaction rate.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for confirming the structure of a compound.

For example, DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in a molecule. By comparing the predicted spectrum with the experimental spectrum, it is possible to assign the peaks in the experimental spectrum to specific atoms in the molecule. Similarly, computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (ester) | 172.5 | 172.1 |

| C (dioxolane, quaternary) | 109.8 | 109.5 |

| CH₂ (benzyl) | 40.2 | 39.8 |

| OCH₃ (ester) | 51.9 | 51.6 |

Note: The experimental data in this table is hypothetical, as are the predicted values, to illustrate the typical agreement between calculated and observed spectroscopic data.

Advanced Applications and Roles in Complex Chemical Synthesis

Methyl 2-benzyl-1,3-dioxolane-2-propionate as a Key Intermediate and Building Block in Multi-step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivity. The 1,3-dioxolane (B20135) moiety in this compound serves as a stable protecting group for a ketone. This allows for chemical transformations to be carried out on other parts of the molecule, such as the ester group or the benzyl (B1604629) group, without interference from the more reactive ketone functionality.

The true utility of this compound as a building block is realized upon the deprotection of the ketone. Under acidic conditions, the dioxolane ring can be hydrolyzed to reveal the ketone, which can then participate in a wide array of subsequent reactions, including but not limited to aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations. This latent reactivity makes it a valuable intermediate in the synthesis of complex organic molecules where the sequential introduction of functional groups is required. A related compound, ethyl 2-benzyl-1,3-dioxolane-2-propionate, is noted for its role as a multipurpose building block in the synthesis of peptide mimetics, where the dioxolane ring can serve as a stable mimic of a peptide bond, potentially enhancing the metabolic stability of drug candidates. vulcanchem.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and natural product synthesis. While this compound is an achiral molecule, its structure contains prochiral centers. Strategic chemical manipulation can lead to the formation of chiral building blocks. For instance, asymmetric reduction of the ketone, after deprotection of the dioxolane, could yield a chiral alcohol.

Furthermore, the propionate (B1217596) side chain offers another point for modification. Enolization of the ester followed by reaction with a chiral electrophile, or the use of a chiral auxiliary, could introduce a new stereocenter. These newly formed chiral centers can then be elaborated upon in the synthesis of complex natural products or their analogues. The general principle of utilizing chiral auxiliaries is to temporarily incorporate a stereogenic group to control the stereochemical outcome of a reaction, after which the auxiliary can be removed.

While specific examples detailing the use of this compound as a precursor to chiral building blocks are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups makes it a plausible candidate for such applications.

Specialty and fine chemicals are characterized by their high purity and specific applications, often in industries such as pharmaceuticals, agrochemicals, and fragrances. The structural motifs present in this compound, including the protected keto-ester and the benzyl group, are found in a variety of biologically active molecules and fragrant compounds.

For instance, the core structure can be modified to produce derivatives with specific olfactory properties for the flavor and fragrance industry. vdoc.pubbeilstein-journals.org The synthesis of such compounds often requires precise control over the molecular architecture, which can be facilitated by using versatile building blocks like the title compound. While direct evidence of its large-scale use in the synthesis of specific commercially available specialty chemicals is limited in the public domain, its potential is underscored by the chemical functionalities it possesses.

Role in Polymer Chemistry and Material Precursor Synthesis

The field of polymer chemistry is continually seeking new monomers to create materials with novel properties. The cyclic structure of the dioxolane ring in this compound suggests its potential as a monomer in ring-opening polymerization.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide range of polymers, including polyesters, polyamides, and polyethers. Cyclic esters, lactones, and cyclic acetals are common monomers for ROP. The 1,3-dioxolane ring is a cyclic acetal (B89532) that can undergo cationic ring-opening polymerization. researchgate.netmdpi.com The polymerization of 1,3-dioxolane itself is a reversible process that is sensitive to the presence of an acid catalyst and the temperature. researchgate.netresearchgate.net

While the polymerization of the parent 1,3-dioxolane is well-studied, the polymerization of substituted derivatives like this compound is more complex. The substituents on the ring can affect the ring strain and the steric hindrance at the propagating chain end, thereby influencing the polymerizability of the monomer and the properties of the resulting polymer.

The general mechanism for the cationic ring-opening polymerization of 1,3-dioxolane involves the protonation of one of the oxygen atoms, followed by nucleophilic attack of another monomer molecule, leading to the opening of the ring and the formation of a polyacetal chain.

Table 1: General Conditions for Cationic Ring-Opening Polymerization of Dioxolanes

| Parameter | Condition | Rationale |

|---|---|---|

| Initiator | Protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃·OEt₂) | Generation of the cationic propagating species. |

| Temperature | Varies depending on monomer and catalyst | Affects polymerization rate and equilibrium position. |

| Solvent | Non-nucleophilic solvents (e.g., dichloromethane, toluene) | To avoid termination of the cationic chain end. |

It is plausible that this compound could be copolymerized with other cyclic monomers to introduce its specific side chain into the polymer backbone, thereby tailoring the properties of the final material. For instance, copolymerization with ethylene (B1197577) glycol has been noted for the related ethyl ester to yield biodegradable polyesters. vulcanchem.com

Beyond its direct use as a monomer, this compound can be chemically transformed into various material precursors. Hydrolysis of the ester group would yield a carboxylic acid, while reduction would afford a primary alcohol. These transformations create bifunctional molecules that can be used in step-growth polymerization to produce polyesters or polyamides.

For example, after hydrolysis of the methyl ester to the corresponding carboxylic acid, and deprotection of the ketone, the resulting keto-acid could be used as a monomer. The presence of both a ketone and a carboxylic acid allows for a variety of subsequent polymerization strategies. The benzyl group also offers a site for further functionalization, for example, through aromatic substitution reactions, to introduce other reactive groups prior to polymerization.

Catalytic Transformations Utilizing this compound as a Substrate

The reactivity of this compound can be harnessed through various catalytic transformations. The benzyl group is susceptible to catalytic hydrogenolysis, a reaction that typically employs a palladium catalyst and a source of hydrogen. ambeed.com This reaction would cleave the benzyl group, replacing it with a hydrogen atom, and could potentially be accompanied by the reduction of other functional groups depending on the reaction conditions.

The ester functionality can undergo catalytic transesterification in the presence of an acid or base catalyst and an alcohol, allowing for the modification of the ester group. The dioxolane ring itself can be catalytically cleaved under various conditions. For example, the hydrogenolysis of cyclic ketals to the corresponding monoethers of diols has been reported. mdpi.com

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Transformation | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Benzyl group | Hydrogenolysis | Pd/C, H₂ | Methyl 2-methyl-1,3-dioxolane-2-propionate |

| Ester group | Transesterification | Acid or Base, R'OH | R' 2-benzyl-1,3-dioxolane-2-propionate |

| Dioxolane ring | Acid-catalyzed hydrolysis | H₃O⁺ | Methyl 4-oxo-5-phenylpentanoate |

These catalytic transformations highlight the potential of this compound as a versatile substrate for generating a variety of other useful chemical compounds.

Functionalization and Derivatization Strategies for the Creation of Novel Chemical Entities

The molecular architecture of this compound offers a versatile platform for the synthesis of novel chemical entities. Its three principal functional domains—the methyl ester, the 1,3-dioxolane ring, and the benzyl group—can be selectively modified through a variety of chemical transformations. These modifications allow for the introduction of new functionalities, the alteration of steric and electronic properties, and the construction of more complex molecular frameworks.

Transformations Involving the Methyl Ester Group

The methyl ester functionality is a key site for derivatization, enabling the introduction of a wide array of substituents through reactions at the carbonyl carbon.

Hydrolysis to Carboxylic Acid: The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 2-benzyl-1,3-dioxolane-2-propanoic acid. This reaction is typically achieved under basic conditions, for instance, through saponification with sodium hydroxide (B78521) in an alcoholic solvent. vulcanchem.com This carboxylic acid serves as a crucial intermediate for further functionalization, such as the formation of amides and other esters.

Amide Bond Formation: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amide derivatives. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS), can facilitate this transformation, leading to the synthesis of novel amide-containing compounds with potential applications in medicinal chemistry. researchgate.net Alternatively, direct amidation of the methyl ester can be achieved under more forcing conditions with certain amines, although this is generally less common.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the parent ester with an excess of another alcohol. For example, enzymatic methods using lipases offer an environmentally friendly alternative for this transformation, although they may result in lower yields compared to traditional chemical methods. vulcanchem.com This strategy allows for the introduction of different alkyl or aryl groups, thereby modifying the solubility and reactivity of the molecule. A specific example is the synthesis of 2-hydroxyethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate. epa.gov

Table 1: Derivatization of the Methyl Ester Group

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | NaOH, Ethanol/Water | Carboxylic Acid | Forms a key intermediate for amide synthesis. vulcanchem.com |

| Amide Formation | 1. Hydrolysis to acid 2. Amine, DCC/EDC | Amide | Introduces diverse N-substituents. |

| Transesterification | Alcohol, Acid or Base Catalyst (e.g., NaOEt) or Lipase | New Ester | Modifies steric and electronic properties. vulcanchem.com |

Modifications of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring, while often employed as a protecting group for ketones and aldehydes, also presents opportunities for synthetic manipulation.

Acid-Catalyzed Ring Opening: Under acidic conditions, the dioxolane ring can be cleaved to regenerate the parent ketone, in this case, a derivative of levulinic acid. vulcanchem.com This deprotection strategy is useful when the dioxolane moiety is used as a temporary protecting group during a multi-step synthesis. The specific product of acidic hydrolysis of the ethyl analog is ethyl levulinate. vulcanchem.com

Nucleophilic Attack: The acetal carbon of the dioxolane ring is susceptible to nucleophilic attack, particularly in the presence of Lewis acids. For instance, reaction with Grignard reagents can lead to the opening of the dioxolane ring and the formation of a new carbon-carbon bond, resulting in a tertiary alcohol. vulcanchem.com This reaction provides a pathway to more complex structures with increased molecular weight and branching.

Table 2: Reactions Involving the 1,3-Dioxolane Ring

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl) | Ketone and Ethylene Glycol | Deprotection of the ketone functionality. vulcanchem.com |

| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr), Lewis Acid | Tertiary Alcohol | Formation of a new C-C bond and ring opening. vulcanchem.com |

Functionalization of the Benzyl Group

The benzyl group provides a third handle for the introduction of chemical diversity, both at the benzylic position and on the aromatic ring itself.

Reactions at the Benzylic Position: The carbon atom adjacent to the phenyl ring, the benzylic position, is particularly reactive due to the ability of the aromatic ring to stabilize radical and cationic intermediates. chemistrysteps.com

Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon to a carboxylic acid. chemistrysteps.com Milder oxidation conditions can yield the corresponding ketone. mdpi.com This transformation fundamentally alters the electronic nature of the substituent on the aromatic ring.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituent, new functional groups can be introduced at the ortho, meta, or para positions. Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions pave the way for a vast array of novel substituted aromatic derivatives.

Cycloaddition Reactions: The aromatic ring can also participate in cycloaddition reactions, although this is less common. For instance, [3+2] cycloaddition reactions with azomethine ylides can lead to the formation of complex, fused heterocyclic systems. mdpi.com

Table 3: Derivatization Strategies for the Benzyl Group

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide | Creates a versatile intermediate for substitution. chemistrysteps.com |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid or Ketone | Introduces an electron-withdrawing group. chemistrysteps.commdpi.com |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Substituted Phenyl Ring | Adds functionality to the aromatic ring. |

| Cycloaddition | e.g., Azomethine Ylide | Fused Heterocycle | Constructs complex polycyclic systems. mdpi.com |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies for the Compound

The traditional synthesis of dioxolanes, including methyl 2-benzyl-1,3-dioxolane-2-propionate, often relies on acid catalysis, which can present challenges related to corrosion, catalyst recovery, and environmental impact. mdpi.com Consequently, a significant trend in future research is the development of more sustainable and efficient synthetic protocols.

Green Catalysis and Reaction Media: A primary focus is the replacement of conventional acid catalysts with more environmentally benign alternatives. Heterogeneous catalysts, such as tungstosilicic acid supported on active carbon, have shown high activity in the synthesis of acetals and ketals, offering advantages like easy separation and reusability. nih.gov The use of organocatalysts, like camphor (B46023) sulfonic acid, also presents a viable method for the protection of carbonyl compounds under mild conditions. nih.gov Furthermore, solvent-free reaction conditions are being explored to reduce waste and energy consumption. For instance, a cationic oxorhenium(V) oxazoline (B21484) complex has been shown to effectively catalyze the condensation of diols and aldehydes under neat conditions. nih.gov The development of bio-based reaction media, such as 5-methyl-1,3-dioxolane-4-one derived from lactic acid and formaldehyde, offers a renewable alternative to traditional fossil-based solvents. rsc.orgrsc.org

Biocatalysis and Chemoenzymatic Cascades: Biocatalysis is emerging as a powerful tool for the synthesis of dioxolanes. Chemoenzymatic cascades, which combine the high selectivity of enzymes with the reactivity of chemical catalysts, are being developed to produce dioxolanes from renewable resources. d-nb.info For example, a two-step enzyme cascade can produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a ruthenium molecular catalyst. d-nb.info Lipase-catalyzed transesterification also offers an eco-friendly, albeit sometimes lower-yielding, alternative for related compounds. vulcanchem.com

Utilization of Renewable Feedstocks: There is a growing interest in utilizing renewable feedstocks for the synthesis of the dioxolane core. Research has demonstrated the synthesis of dioxolanes from bioderived diols using carbon dioxide (CO₂) as a C1 source, which aligns with the principles of a circular economy. researchgate.net This approach not only utilizes a greenhouse gas but also provides a pathway to bio-hybrid chemicals.

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Example | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | Low cost, readily available | Established method, but with environmental drawbacks. |

| Heterogeneous Acid | Tungstosilicic acid/Carbon | Reusable, easy separation | High potential for developing a more sustainable process. |

| Organometallic | Oxorhenium(V) complex | High efficiency, solvent-free conditions | Promising for waste reduction and improved reaction economy. |

| Biocatalyst | Lipase, Lyase | High selectivity, mild conditions, renewable | Offers a route to enantiomerically pure products and greener synthesis. |

Exploration of Novel Reactivity Patterns and Derivatizations for Expanded Utility

Future research will also focus on uncovering new reactivity patterns of this compound to expand its synthetic utility. This involves exploring transformations of both the dioxolane ring and the methyl propionate (B1217596) side chain.

Ring-Opening Reactions: The 1,3-dioxolane (B20135) ring, while generally stable and used as a protecting group, can undergo ring-opening reactions under specific conditions. wikipedia.org The cationic ring-opening polymerization of 1,3-dioxolane is a known process that can lead to the formation of cyclic structures. researchgate.netrsc.org Investigating controlled, non-polymeric ring-opening reactions of this compound could provide access to novel difunctionalized molecules. For example, regioselective ring-opening of related 1,3-dioxane (B1201747) acetals in carbohydrates is a powerful tool for manipulating hydroxyl groups. researchgate.net Similar strategies applied to this compound could yield valuable synthetic intermediates. The ring-opening polymerization of related 1,3-dioxolane-4-ones to produce functional poly(α-hydroxy acid)s also suggests potential for developing new polymeric materials. rsc.orgx-mol.com

Transformations of the β-Keto Ester Moiety (after deprotection): The core structure of this compound is derived from a β-keto ester. Upon deprotection of the ketone, a wide range of chemical transformations can be envisaged. Palladium-catalyzed reactions of the corresponding allyl β-keto carboxylates can lead to the formation of palladium enolates after decarboxylation, which can then undergo various transformations including reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Furthermore, direct α-amidation of β-keto esters using nickelocene (B73246) catalysis provides a convergent route to α-amidated products. nih.gov Asymmetric transfer hydrogenation can achieve dynamic kinetic resolution of β-aryl α-keto esters, leading to densely functionalized γ-butyrolactones. unc.edu

Derivatization for Biological Applications: Many biologically active compounds contain the 1,3-dioxolane scaffold, exhibiting antifungal, antibacterial, and antiviral properties. nih.gov Future work could involve the synthesis of derivatives of this compound to explore their potential as bioactive molecules. This could involve modifications to the benzyl (B1604629) group or transformations of the ester functionality.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

The use of advanced computational modeling, particularly Density Functional Theory (DFT), is becoming indispensable for gaining a deeper understanding of reaction mechanisms and for the rational design of new molecules and catalysts.

Mechanistic Insights into Dioxolane Formation: DFT calculations have been successfully employed to investigate the regioselectivity in the ketalization of glycerol (B35011) with acetone, providing insights into why the five-membered 1,3-dioxolane ring is preferentially formed over the six-membered 1,3-dioxane. acs.orgacs.org Similar computational studies on the formation of this compound could elucidate the reaction pathway, identify rate-determining steps, and explain the role of the catalyst. This understanding can guide the optimization of reaction conditions and the development of more efficient catalysts. acs.org

Rational Design of Novel Derivatives and Catalysts: Computational chemistry is a powerful tool for the rational design of new bioactive molecules and functional materials. mdpi.com By modeling the interaction of potential derivatives of this compound with biological targets, researchers can prioritize synthetic efforts towards compounds with higher predicted activity. Similarly, DFT can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound and its analogues. rsc.org For instance, computational methods can help in designing chiral catalysts for the asymmetric synthesis of specific stereoisomers.

Table 2: Applications of Computational Modeling in the Study of this compound

| Computational Method | Application Area | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of dioxolane formation | Optimization of reaction conditions and catalyst selection. |

| Molecular Docking | Design of bioactive derivatives | Prioritization of synthetic targets for pharmaceutical applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed synthesis | Understanding biocatalytic pathways for green synthesis. |

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry Processes

The integration of chemical synthesis into automated platforms and continuous flow processes represents a paradigm shift in how molecules are manufactured, offering significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgscielo.br The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent control over reaction parameters such as temperature and mixing, leading to higher yields, cleaner products, and improved safety, especially when dealing with hazardous intermediates. nih.govasynt.com The synthesis of dioxolanes, which often involves the removal of water, can be efficiently performed in a flow system. Continuous processes for the preparation of cyclic acetals have been developed to overcome the limitations of batch processes. google.com Applying this technology to the synthesis of this compound could enable a more efficient and scalable manufacturing process.